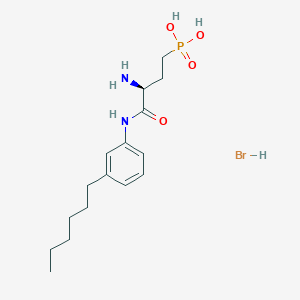
W140 (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of W140 (hydrobromide) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods
Industrial production methods for W140 (hydrobromide) are not widely documented. The compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
W140 (hydrobromide) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving W140 (hydrobromide) include oxidizing agents , reducing agents , and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of W140 (hydrobromide) depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups .
Scientific Research Applications
W140 (hydrobromide) has a wide range of applications in scientific research:
Mechanism of Action
W140 (hydrobromide) exerts its effects by antagonizing the S1P1 receptor , a G-protein-coupled receptor involved in various physiological processes . By binding to this receptor, W140 (hydrobromide) inhibits its activity, leading to enhanced capillary leakage and restoration of lymphocyte egress . This mechanism is crucial for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Fingolimod (FTY720): Another S1P1 receptor modulator used in the treatment of multiple sclerosis.
Siponimod (BAF312): A selective S1P1 and S1P5 receptor modulator with applications in multiple sclerosis.
Ozanimod (RPC1063): A selective S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis and ulcerative colitis.
Uniqueness
W140 (hydrobromide) is unique due to its specific antagonistic activity on the S1P1 receptor, which distinguishes it from other modulators that may have broader or different receptor targets . This specificity makes it a valuable tool in research focused on the S1P1 receptor and its associated pathways .
Properties
Molecular Formula |
C16H28BrN2O4P |
|---|---|
Molecular Weight |
423.28 g/mol |
IUPAC Name |
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C16H27N2O4P.BrH/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);1H/t15-;/m0./s1 |
InChI Key |
PIGJYNCMLIOKSN-RSAXXLAASA-N |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.Br |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















